The Definitive Guide to the Structural Elucidation of N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide
The Definitive Guide to the Structural Elucidation of N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide
A Technical Whitepaper for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide, a key intermediate in the synthesis of the leukotriene receptor antagonist, Pranlukast. The structural integrity of this intermediate is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This document outlines a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section delves into the theoretical underpinnings of the technique, presents detailed experimental protocols, and offers expert insights into data interpretation, culminating in an unambiguous confirmation of the molecular structure. This guide is intended to be an authoritative resource for researchers, analytical scientists, and professionals in the field of drug development and quality control.
Introduction: The Significance of a Key Intermediate
N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide (molecular formula: C₂₅H₂₅NO₄, molecular weight: 403.47 g/mol , CAS: 136450-06-1) is a crucial building block in the multi-step synthesis of Pranlukast, a medication used in the management of bronchial asthma.[1][2] The precise molecular architecture of this intermediate dictates the stereochemistry and purity of the final drug product. Therefore, its unequivocal structural verification is a critical checkpoint in the pharmaceutical manufacturing process. This guide provides a systematic and scientifically rigorous approach to its complete structural characterization.
Chemical Structure and Nomenclature:
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Systematic Name: N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide
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Other Names: 3'-Acetyl-2'-hydroxy-4-(4-phenylbutoxy)benzanilide, 3-[4-(4-Phenylbutoxy)benzoylamino]-2-hydroxyacetophenone[3]
Foundational Analysis: Synthesis and Preliminary Characterization
A robust understanding of a molecule's origins provides context for its structural analysis. The synthesis of N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide is a critical first step, and the characterization of the resulting product begins with fundamental techniques.
Synthesis Protocol
The synthesis of the title compound is typically achieved through the condensation of two key fragments: 4-(4-phenylbutoxy)benzoic acid and 3-amino-2-hydroxyacetophenone.[2] A representative laboratory-scale procedure is outlined below.
Experimental Protocol: Synthesis of N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide [1]
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Activation of the Carboxylic Acid: To a solution of 4-(4-phenylbutoxy)benzoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF).
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Formation of the Acyl Chloride: Add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the solution at room temperature. The reaction mixture is then heated to 60-75°C for approximately 30 minutes to drive the formation of the acyl chloride. The reaction progress can be monitored by the cessation of gas evolution.
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Amide Coupling: In a separate reaction vessel, dissolve 3-amino-2-hydroxyacetophenone (1 equivalent) in a suitable solvent. Cool the previously prepared acyl chloride solution to room temperature and add it dropwise to the solution of the aminophenol.
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Reaction and Work-up: The reaction is stirred at room temperature for several hours. Upon completion (monitored by Thin Layer Chromatography), the reaction mixture is neutralized with a dilute base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide.
Physicochemical Properties
Initial characterization provides a baseline for sample identity and purity.
| Property | Observed Value |
| Appearance | White to off-white crystalline solid or powder |
| Melting Point | Approximately 160-165 °C[4] |
| Solubility | Soluble in organic solvents such as alcohols and chlorinated solvents; sparingly soluble in water.[4] |
| Molecular Formula | C₂₅H₂₅NO₄ |
| Molecular Weight | 403.47 g/mol |
Core Structural Elucidation: A Spectroscopic Triad
The definitive structure of N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide is established through the synergistic application of NMR, MS, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom. For a molecule of this complexity, a suite of 1D and 2D NMR experiments is essential.
Workflow for NMR Spectroscopic Analysis
Caption: Workflow for NMR spectroscopic analysis.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
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1D Spectra Acquisition: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.
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2D Spectra Acquisition: Perform a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Predicted ¹H NMR Spectral Data (in CDCl₃, δ ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 12.5 | s | 1H | Phenolic -OH |
| ~8.5 - 9.0 | s | 1H | Amide -NH |
| ~7.8 - 8.0 | d | 2H | Aromatic protons ortho to the carbonyl |
| ~7.1 - 7.5 | m | 8H | Aromatic protons of both phenyl rings |
| ~6.9 - 7.1 | d | 2H | Aromatic protons ortho to the butoxy group |
| ~4.0 | t | 2H | -O-CH₂- |
| ~2.7 | t | 2H | Phenyl-CH₂- |
| ~2.6 | s | 3H | Acetyl -CH₃ |
| ~1.8 - 2.0 | m | 4H | -CH₂-CH₂- in butoxy chain |
Predicted ¹³C NMR Spectral Data (in CDCl₃, δ ppm):
| Chemical Shift (ppm) | Assignment |
| ~200 - 205 | Acetyl carbonyl carbon (C=O) |
| ~165 - 170 | Amide carbonyl carbon (C=O) |
| ~160 - 165 | Aromatic carbon attached to -OH |
| ~115 - 160 | Aromatic carbons |
| ~65 - 70 | -O-CH₂- carbon |
| ~30 - 35 | Phenyl-CH₂- carbon |
| ~25 - 30 | Acetyl -CH₃ and butoxy -CH₂- carbons |
Interpretation and Causality:
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The downfield shifts of the phenolic -OH and amide -NH protons are indicative of their involvement in hydrogen bonding and their acidic nature.
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The distinct signals for the aromatic protons can be assigned using their multiplicities and coupling constants, further confirmed by COSY correlations.
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HSQC will unequivocally link each proton to its directly attached carbon atom.
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HMBC is the key to assembling the molecular fragments. For instance, correlations from the acetyl -CH₃ protons to the acetyl carbonyl carbon and adjacent aromatic carbons will confirm the placement of the acetyl group. Similarly, correlations from the -O-CH₂- protons to the aromatic carbons of the benzamide ring will verify the ether linkage.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.
Workflow for Mass Spectrometric Analysis
Caption: Workflow for mass spectrometric analysis.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, equipped with an electrospray ionization (ESI) source.
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MS¹ Analysis: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.
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MS² Analysis: Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.
Predicted Mass Spectrometry Data:
| m/z | Ion | Description |
| 404.1856 | [C₂₅H₂₆NO₄]⁺ | Protonated molecular ion [M+H]⁺ (Calculated exact mass: 403.1784) |
| 252.1383 | [C₁₇H₁₈O₂]⁺ | Fragment resulting from cleavage of the amide bond (loss of C₈H₈NO₂) |
| 151.0757 | [C₈H₉NO₂]⁺ | Fragment corresponding to the protonated 3-amino-2-hydroxyacetophenone moiety |
| 121.0284 | [C₇H₅O₂]⁺ | Benzoyl cation fragment |
| 91.0543 | [C₇H₇]⁺ | Tropylium ion, a common fragment from the phenylbutoxy moiety |
Interpretation and Causality:
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The observation of the protonated molecular ion at m/z 404.1856 confirms the molecular formula C₂₅H₂₅NO₄.
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The fragmentation pattern is consistent with the proposed structure. The cleavage of the amide bond is a characteristic fragmentation pathway for benzamides, leading to the formation of ions corresponding to the two constituent parts of the molecule.
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The presence of the tropylium ion at m/z 91 is a strong indicator of the phenylbutoxy side chain.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Infrared Spectroscopy
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Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted Infrared Spectroscopy Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium | N-H stretching (amide) |
| 3000 - 3100 | Medium | Aromatic C-H stretching |
| 2850 - 3000 | Medium | Aliphatic C-H stretching |
| ~1680 - 1700 | Strong | C=O stretching (acetyl ketone) |
| ~1640 - 1660 | Strong | C=O stretching (amide I band) |
| ~1580 - 1620 | Medium | C=C stretching (aromatic) |
| ~1520 - 1550 | Medium | N-H bending (amide II band) |
| ~1200 - 1300 | Strong | C-O stretching (aryl ether) |
Interpretation and Causality:
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The presence of two distinct strong carbonyl absorption bands confirms the existence of both a ketone and an amide functional group.
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The N-H stretching and bending vibrations are characteristic of a secondary amide.
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The combination of aromatic and aliphatic C-H stretching bands, along with the aryl ether C-O stretch, supports the overall structure of the molecule.
Integrated Structural Confirmation and Conclusion
The convergence of data from NMR, MS, and IR spectroscopy provides an unambiguous structural elucidation of N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide.
Logical Relationship of Structural Elucidation Data
Caption: Integrated approach to structural confirmation.
References
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